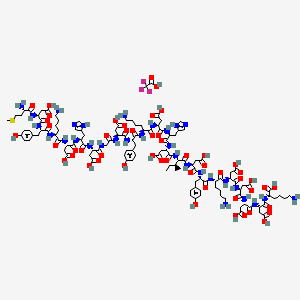
3X Flag Peptide Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3X FLAG peptide TFA is a synthetic peptide with a 3-time repeated DYKXXD motif.
Applications De Recherche Scientifique
Removal of Trifluoroacetate for IR Spectroscopy : Trifluoroacetate is a common impurity in commercially synthesized peptides. It can interfere with infrared (IR) absorption spectroscopy for peptide structure determination due to its strong IR absorption band. A study found that hydrochloric acid (HCl) concentrations between 2 and 10 mM are adequate to remove TFA impurities without altering the peptide's secondary structure, crucial for accurate peptide analysis (Andrushchenko, Vogel, & Prenner, 2007).
Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate has been used to cleave various S-protecting groups of cysteine in trifluoroacetic acid, forming cystine. This method was effectively applied to synthesize model peptides like oxytocin and human calcitonin gene-related peptide (Fujii et al., 1987).
Peptide Stability and Modification : The use of trifluoroacetic acid (TFA) in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), was found to potentially modify certain N-alkylated peptide structures. This modification occurs under standard TFA SPPS cleavage/deprotection conditions and can lead to peptide fragmentation (Urban et al., 2009).
Chromatographic Performance : TFA is often used to enhance reversed-phase chromatographic performance of peptides. However, it can suppress signals in mass spectrometry. The study of supercharging agents showed that they can mitigate this suppression and improve the chromatographic separation and detection limits of peptides and proteins (Nshanian et al., 2017).
Peptide Nanotube Formation : The trifluoroacetate salt of specific peptides can self-assemble in water into long, hollow nanotubes. These structures are stabilized by the net positive charge of the peptides, leading to a significant aspect of research in nanotechnology and molecular self-assembly (Cenker, Bucak, & Olsson, 2011).
Impact on Protein-Peptide Complexes : TFA, as a byproduct of solid-phase peptide synthesis, can affect the stability of peptides in protein-peptide complexes. This destabilizing effect is crucial in the high-resolution structure determination for these complexes, as observed in studies involving Fourier transform infrared spectroscopy (Pastrana-Ríos, del Valle Sosa, & Santiago, 2015).
Effect on Cell Proliferation : A study found that TFA, often present in peptides purified by HPLC, inhibits the proliferation of osteoblasts and chondrocytes. This discovery is significant for understanding the biological effects of peptides and their potential therapeutic applications (Cornish et al., 1999).
Propriétés
Formule moléculaire |
C₁₂₂H₁₇₀F₃N₃₁O₅₁S |
|---|---|
Poids moléculaire |
2975.84 |
Séquence |
One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



